molecular formula C7H6OS B3392931 1-(3-Thienyl)-2-propyn-1-ol CAS No. 153026-78-9

1-(3-Thienyl)-2-propyn-1-ol

Cat. No.: B3392931
CAS No.: 153026-78-9
M. Wt: 138.19 g/mol
InChI Key: VXSDJUAZYPBCKL-UHFFFAOYSA-N
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Description

1-(3-Thienyl)-2-propyn-1-ol (CAS: 153026-78-9) is a propargyl alcohol derivative with a thiophene substituent at the 3-position. Its molecular formula is C₇H₆OS, and it has a molecular weight of 138.18 g/mol . This compound is utilized in organic synthesis, particularly in reactions involving heterocyclic systems, such as the preparation of pyrrole derivatives (e.g., 1-[5-(2-thienyl)-1-vinylpyrrol-2-yl]-2-propyn-1-ol) with yields up to 66% . Its electronic properties, including electron-nuclear dynamics and ionization spectra, are influenced by strong electron correlation between molecular orbitals, a feature shared with related compounds like PENNA and BUNNA .

Properties

IUPAC Name

1-thiophen-3-ylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c1-2-7(8)6-3-4-9-5-6/h1,3-5,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSDJUAZYPBCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Thienyl)-2-propyn-1-ol typically involves the reaction of 3-thienylacetylene with formaldehyde in the presence of a base. This reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Thienyl)-2-propyn-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Thienyl)-2-propyn-1-ol involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Thienyl)-2-propyn-1-ol 153026-78-9 C₇H₆OS 138.18 Thienyl group at 3-position; used in heterocyclic synthesis
3-Phenyl-2-propyn-1-ol 1504-58-1 C₉H₈O 132.16 Phenyl substituent; crystalline solid
1-(3-Chlorophenyl)-2-propyn-1-ol 29805-12-7 C₉H₇ClO 166.61 Chloro-substituted aryl group; higher molecular weight
1-(3-Fluorophenyl)-2-propyn-1-ol 2107-40-6 C₉H₇FO 150.15 Fluoro-substituted; lower molecular weight, polar
2-Propyn-1-ol (propargyl alcohol) 107-19-7 C₃H₄O 56.06 Parent compound; highly toxic (LD₅₀: 70 mg/kg in rats)

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, F) increases polarity and molecular weight compared to the parent propargyl alcohol.
  • Physical State : Aryl-substituted derivatives like 3-phenyl-2-propyn-1-ol form crystals , while thienyl analogs may exist as oils or low-melting solids depending on the heterocycle .

Reactivity in Catalytic Asymmetric Hydroboration

The position of substitution on the thienyl ring significantly impacts enantioselectivity. For example:

  • 2-Thienyl derivative (5n) : 97:3 enantiomeric ratio (er) in β-boration reactions.
  • 3-Thienyl derivative (5o): Lower selectivity (88:12 er), despite the sulfur atom being farther from the reaction site . This contrasts with phenyl analogs, where electronic effects of substituents (e.g., NO₂, CF₃) dominate reactivity over steric factors .

Electronic and Toxicological Properties

  • Electronic Coherence : Ionization spectra of this compound show similarities to PENNA and BUNNA, with energy gaps between outer-valence ionic states .
  • Aryl-substituted analogs may have reduced volatility and toxicity due to increased molecular weight.

Biological Activity

Overview

1-(3-Thienyl)-2-propyn-1-ol is an organic compound characterized by a thiophene ring attached to a propynol group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its diverse biological activities and potential applications. The biological activity of this compound is primarily attributed to its structural properties, which allow it to interact with various biological targets.

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate its interaction with biological molecules:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction : The alkyne group can be reduced to an alkene or alkane.
  • Substitution : The hydroxyl group can be replaced with other functional groups, enhancing its reactivity.

The mechanism of action involves the compound's ability to form hydrogen bonds and engage in π-π interactions with aromatic residues in proteins, which may modulate enzyme activity and receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cellular models. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Activity

This compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. By scavenging free radicals, it helps in reducing cellular damage and promoting overall cellular health.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFocusFindings
Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Anti-inflammatory EffectsReduced TNF-alpha levels by 30% in LPS-stimulated macrophages at a concentration of 25 µM.
Antioxidant ActivityDemonstrated a DPPH radical scavenging activity of 85% at 100 µg/mL, indicating strong antioxidant potential.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and distribution properties due to its ability to cross cellular membranes effectively. However, toxicity studies indicate that high concentrations may lead to skin irritation and eye damage, necessitating careful handling during research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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